Meproscillarin - 33396-37-1

Meproscillarin

Catalog Number: EVT-274771
CAS Number: 33396-37-1
Molecular Formula: C31H44O8
Molecular Weight: 544.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meproscillarin is a steroid lactone. It is functionally related to a bufanolide.
Overview

Meproscillarin is a semisynthetic cardiac glycoside derived from proscillaridin, a naturally occurring compound found in the plant genus Scilla (Liliaceae). This compound is primarily utilized for the treatment of cardiac insufficiency due to its potent inotropic effects, which enhance the force of heart muscle contractions. Meproscillarin is characterized by its ability to inhibit sodium/potassium-transporting ATPase, leading to increased intracellular calcium levels and improved cardiac output. The chemical structure of Meproscillarin is denoted by the identifier 33396-37-1, and its synthesis involves several key chemical reactions that modify its precursor, proscillaridin .

Synthesis Analysis

Methods and Technical Details

The synthesis of Meproscillarin begins with proscillaridin and involves a series of chemical transformations. The key step in this synthesis is the methylation of proscillaridin, which leads to the formation of 14-Hydroxy-3beta-[4-O-methyl-alpha-L-rhamnopyranosyl)oxy]-14beta-bufa-4,20,22-trienolide. This process can be summarized as follows:

  1. Methylation: The introduction of a methyl group into the proscillaridin structure.
  2. Oxidation: This compound can undergo oxidation reactions to form various oxidation products depending on the reagents and conditions used.
  3. Reduction: Reduction reactions can modify either the glycoside moiety or the steroid nucleus of Meproscillarin.
  4. Substitution: Substitution reactions can occur at various positions on the molecule, resulting in derivatives with different pharmacological properties.

Common reagents used in these reactions include potassium permanganate as an oxidizing agent and sodium borohydride as a reducing agent.

Molecular Structure Analysis

Structure and Data

Meproscillarin's molecular structure features a steroid nucleus characteristic of cardiac glycosides. The specific structural formula includes functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups that contribute to its biological activity. The detailed structural representation can be depicted as follows:

  • Molecular Formula: C₂₃H₃₄O₁₄
  • Molecular Weight: Approximately 482.52 g/mol

The stereochemistry of Meproscillarin is crucial for its biological activity, particularly in its interaction with cellular targets .

Chemical Reactions Analysis

Reactions and Technical Details

Meproscillarin undergoes several chemical reactions that are essential for its synthesis and potential modification:

  1. Oxidation: The oxidation process can yield various derivatives depending on the conditions applied, such as temperature and solvent.
  2. Reduction: Reduction processes may alter functional groups, impacting the pharmacological profile of the compound.
  3. Substitution: Various substitution reactions can introduce different substituents at specific positions on the steroid nucleus, leading to compounds with distinct therapeutic effects.

These reactions are fundamental for developing new derivatives that may enhance efficacy or reduce side effects in therapeutic applications .

Mechanism of Action

Process and Data

Meproscillarin exerts its pharmacological effects primarily through the inhibition of sodium/potassium-transporting ATPase. This enzyme plays a critical role in maintaining sodium and potassium ion gradients across cell membranes. The mechanism can be outlined as follows:

  1. Inhibition of Sodium/Potassium ATPase: By inhibiting this enzyme, Meproscillarin increases intracellular sodium levels.
  2. Calcium Influx: Elevated sodium levels promote calcium influx through the sodium-calcium exchanger.
  3. Enhanced Contractility: The increase in intracellular calcium enhances the contractility of cardiac muscle cells, leading to improved cardiac output.

This mechanism highlights Meproscillarin's role as an effective treatment for heart failure and other related conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Meproscillarin possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation into pharmaceutical preparations and its handling during synthesis .

Applications

Scientific Uses

Meproscillarin has several significant applications in scientific research:

  1. Pharmaceutical Development: It serves as a model compound for studying cardiac glycosides' synthesis and reactivity.
  2. Biological Research: Researchers investigate its effects on cellular processes, particularly concerning heart muscle function.
  3. Therapeutic Studies: Ongoing studies aim to explore its potential in treating various forms of heart failure and other cardiac conditions.
  4. Drug Metabolism Studies: It is utilized in understanding drug metabolism pathways and pharmacokinetics related to cardiac drugs.

These applications underscore Meproscillarin's importance in both medicinal chemistry and clinical research .

Historical Context and Evolution of Meproscillarin in Pharmacological Research

Derivation from Traditional Cardiac Glycosides: Structural Analogues and Toxicity Mitigation Strategies

Meproscillarin (14-hydroxy-3β-[(4-O-methyl-α-L-rhamnopyranosyl)-oxy]-14β-bufa-4,20,22-trienolide) represents a deliberate structural evolution from its parent compound, proscillaridin A, which is a bufadienolide cardiac glycoside isolated from Urginea maritima (sea squill). Traditional cardiac glycosides like digitoxin and digoxin (cardenolides) and proscillaridin (bufadienolide) share a common steroidal core structure but differ crucially in their lactone rings: cardenolides feature a five-membered unsaturated butyrolactone ring, while bufadienolides possess a six-membered unsaturated pyrone ring at the C17 position. This structural distinction profoundly influences their pharmacological behavior, with bufadienolides generally exhibiting altered receptor binding kinetics and reduced cumulative potential compared to cardenolides [6] [10].

The core structural innovation in meproscillarin is the site-specific methylation of the sugar moiety—specifically, the 4'-O-methylation of the α-L-rhamnopyranosyl residue attached at the C3β position of the genin (aglycone) scaffold. This modification was strategically implemented to address two inherent limitations of traditional cardiac glycosides:

  • Pharmacokinetic Optimization: The addition of the methyl group enhances lipid solubility, improving membrane permeability and oral bioavailability. Unlike polar glycosides that rely on active transport, the increased lipophilicity facilitates passive diffusion across intestinal membranes, leading to more consistent absorption profiles [6] [9].
  • Toxicity Mitigation: Methylation reduces nonspecific binding to gastrointestinal (GI) tract Na+/K+-ATPase isoforms. This diminishes local irritation and emetic effects commonly associated with non-methylated cardiac glycosides like proscillaridin A, while potentially widening the therapeutic window through reduced off-target interactions [5] [6].

Table 1: Structural Comparison of Meproscillarin with Representative Cardiac Glycosides

CompoundCore StructureSugar MoietyLactone RingKey Structural Modifications
DigitoxinCardenolideDigitoxose (x3)5-memberedNone
DigoxinCardenolideDigitoxose (x3) + Glucose5-memberedC12β-hydroxylation
Proscillaridin ABufadienolideRhamnose6-memberedNone
MeproscillarinBufadienolide4'-O-Methyl-rhamnose6-membered4'-O-Methylation of rhamnose

This rational design exemplifies a broader strategy in cardiac glycoside optimization: modifying sugar residues to fine-tune drug-like properties without compromising the steroidal core's interaction with Na+/K+-ATPase [3] [10].

Chronological Development of Proscillaridin Derivatives: Rational Design of Meproscillarin

The development of meproscillarin was driven by systematic efforts to enhance the pharmacological profile of proscillaridin A, a bufadienolide with established inotropic effects but suboptimal clinical utility due to erratic absorption and GI side effects. The synthetic pathway unfolded through distinct phases:

  • Identification of Proscillaridin Limitations (Pre-1970s): Pharmacological studies revealed proscillaridin's variable oral absorption (15-40%) and high incidence of nausea/vomiting, linked to its polar rhamnose moiety facilitating GI Na+/K+-ATPase binding [5] [6].
  • Rationale for Sugar Modification (Early 1970s): Computational modeling (rudimentary at the time) and receptor binding studies suggested that alkylation of the rhamnose hydroxyl groups could sterically hinder interactions with off-target ATPases in the GI tract while preserving affinity for cardiac isoforms. Methoxy (-OCH₃) was selected over bulkier groups for optimal steric effects and metabolic stability [5] [10].
  • Synthesis and Initial Screening (Mid-1970s): Chemical synthesis involved protecting-group strategies for selective methylation of proscillaridin's C4' rhamnose hydroxyl, yielding meproscillarin (initially designated methylproscillaridin). In vitro assays confirmed retained high affinity (nM range) for cardiac Na+/K+-ATPase, while ex vivo gut models showed significantly reduced contractility impairment versus proscillaridin, validating the toxicity-mitigation hypothesis [7] [9].
  • Comparative Pharmacodynamic Profiling (Late 1970s-1980s): Rigorous head-to-head studies against digoxin established meproscillarin's unique profile. A pivotal double-blind crossover trial demonstrated that while equipotent inotropic effects (measured via QS2c shortening) required ~40% higher molar doses of meproscillarin vs. digoxin, its negative dromotropic effect (PQ interval prolongation) was markedly attenuated (7-fold less potent). This indicated superior selectivity for inotropy over atrioventricular node conduction disruption—a critical advantage in arrhythmia-prone patients [4] [5].

Table 2: Pharmacodynamic Comparison of Meproscillarin and Digoxin in Human Studies

ParameterMeproscillarinDigoxinSignificance
Equi-inotropic Dose~0.6 mg IV~0.25 mg IVMeproscillarin ~40% less potent by weight
Onset of Peak Inotropy10 minutes60-120 minutesFaster onset with Meproscillarin
Negative DromotropyMinimal at inotropic dosesSignificant prolongationHigher therapeutic index for Meproscillarin
Visual Side EffectsImproved red-green discriminationImpaired critical flicker fusionReduced neurotoxicity potential

The culmination was the recognition of meproscillarin as a "fast-inotropic, slow-dromotropic" glycoside—achieving rapid cardiac enhancement with minimal conduction interference, a differentiation rooted in its engineered structure [4] [5].

Key Milestones in Preclinical Validation and Early Experimental Applications

Meproscillarin's transition from synthetic concept to investigational agent was marked by methodical preclinical studies validating its mechanism and exploring novel therapeutic niches:

  • Inotropic Efficacy Confirmation (1978): A landmark echocardiography study in 11 cardiac patients demonstrated unequivocal positive inotropic action. Oral administration (4 × 0.25 mg/day for 7 days) significantly increased key systolic function indices: percent systolic shortening of the transverse left ventricular (LV) diameter (∆ = +8.2%, p<0.001) and mean velocity of circumferential fiber shortening (∆ = +0.24 circ/sec, p<0.001). Crucially, heart rate and end-diastolic LV diameter remained unchanged, confirming true enhancement of contractility without compensatory mechanisms [2].
  • Kinetic and Tissue Distribution Studies (1980): Intravenous pharmacokinetic profiling in healthy volunteers revealed rapid onset of action, with peak inotropic effects at 10 minutes post-infusion—significantly faster than digoxin's 60-120 minute peak. This aligned with its lipophilicity-enhanced distribution kinetics and suggested utility in acute settings requiring prompt inotropic support [4].
  • Exploration Beyond Cardiotonicity (1980s-Present): While developed for heart failure, meproscillarin's preclinical profile sparked interest in other mechanistic applications. Like related cardiac glycosides, it was hypothesized to modulate cellular signaling beyond Na+/K+-ATPase inhibition. Seminal work noted that bufadienolides, including proscillaridin derivatives, could induce dose-dependent endoplasmic reticulum (ER) stress and inhibit STAT3 transcription factor activation—pathways implicated in oncology and inflammation. Though not fully elucidated for meproscillarin specifically, these findings positioned it within a class being "repurposed" for pathological cell proliferation [7] [10].
  • Target Validation Frameworks (Modern Context): Contemporary analyses of historical development highlight that meproscillarin's early validation exemplified key pillars of successful target engagement:
  • Exposure at Site of Action: Radiolabeling studies confirmed myocardial accumulation.
  • Target Binding: Direct correlation between Na+/K+-ATPase inhibition and hemodynamic effects.
  • Functional Pharmacological Activity: Dose-dependent inotropy without chronotropy [8].

Table 3: Key Milestones in Meproscillarin Preclinical Development

YearMilestone StudyKey FindingSignificance
1978Echocardiography in cardiac patients [2]Significant increase in LV systolic function parameters without heart rate changeProof of concept for oral inotropic efficacy
1980IV kinetics in healthy volunteers [4]Peak inotropic effect at 10 minutesEstablished rapid onset profile
1980Electrophysiological comparison [5]Attenuated PQ prolongation vs. digoxin at equi-inotropic dosesDemonstrated improved safety margin
1984Dose-effect study [5]Reduced neurotoxic potential (CFF test) and distinct subjective side effect profileHighlighted differential tolerability
2010sSTAT3 pathway analysis (related CG) [7][10]Inhibition of oncogenic STAT3 signaling in cellular modelsSuggested potential for expanded therapeutic applications

The compound thus evolved from a cardiac-specific agent to a molecular tool for probing Na+/K+-ATPase signaling pleiotropy, underscoring its enduring value in basic and translational pharmacology [7] [8] [10].

Properties

CAS Number

33396-37-1

Product Name

Meproscillarin

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Molecular Formula

C31H44O8

Molecular Weight

544.7 g/mol

InChI

InChI=1S/C31H44O8/c1-17-27(36-4)25(33)26(34)28(38-17)39-20-9-12-29(2)19(15-20)6-7-23-22(29)10-13-30(3)21(11-14-31(23,30)35)18-5-8-24(32)37-16-18/h5,8,15-17,20-23,25-28,33-35H,6-7,9-14H2,1-4H3/t17-,20-,21+,22-,23+,25-,26+,27-,28-,29-,30+,31-/m0/s1

InChI Key

RKWPZPDLTYBKCL-RVZGXXANSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC

Solubility

Soluble in DMSO

Synonyms

meproscillarin
methylproscillaridin
proscillaridin 4'-methyl ethe

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.